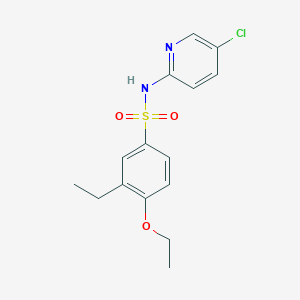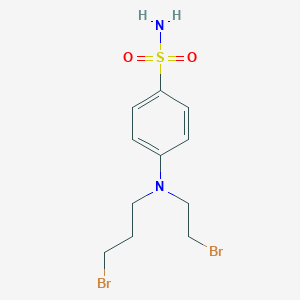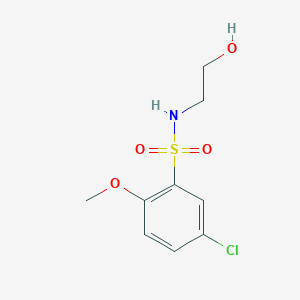![molecular formula C15H22BrNO3S B224516 1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine, also known as BESPEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. BESPEP is a piperidine-based compound that contains a sulfonyl group and an ethoxyphenyl ring.
Wissenschaftliche Forschungsanwendungen
1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine has been extensively studied for its potential applications in pharmacology and medicinal chemistry. One of the primary research areas is its use as a potential therapeutic agent for various diseases such as cancer, inflammation, and cardiovascular diseases. This compound has been shown to exhibit anti-inflammatory and anti-cancer activities by inhibiting specific enzymes and signaling pathways involved in the pathogenesis of these diseases. Additionally, this compound has been studied for its potential use as a diagnostic tool in medical imaging due to its ability to selectively bind to specific biomolecules.
Wirkmechanismus
The mechanism of action of 1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine involves its ability to interact with specific enzymes and signaling pathways involved in various biological processes. This compound has been shown to selectively inhibit the activity of specific enzymes such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in the pathogenesis of inflammation and cancer. Additionally, this compound has been shown to modulate specific signaling pathways such as the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that this compound exhibits anti-inflammatory and anti-tumor activities in animal models. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, making it suitable for various scientific research applications.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine has several advantages for lab experiments, including its high purity, stability, and reproducibility. Additionally, this compound has been shown to exhibit selective inhibition of specific enzymes and signaling pathways, making it a valuable tool for studying various biological processes. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine has significant potential for future research in various scientific fields. One potential direction is the development of this compound-based drugs for the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential interactions with other biomolecules. Furthermore, the development of novel synthesis methods for this compound may lead to the discovery of new compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine involves a multistep process that begins with the reaction of 5-bromo-2-ethoxyaniline with sodium hydride, followed by the reaction of the resulting product with 1,2-dibromoethane. The final step involves the reaction of the resulting product with piperidine and sulfur dioxide to obtain this compound. The synthesis method of this compound has been optimized to achieve high yields and purity, making it suitable for various scientific research applications.
Eigenschaften
Molekularformel |
C15H22BrNO3S |
|---|---|
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
1-(5-bromo-2-ethoxyphenyl)sulfonyl-2-ethylpiperidine |
InChI |
InChI=1S/C15H22BrNO3S/c1-3-13-7-5-6-10-17(13)21(18,19)15-11-12(16)8-9-14(15)20-4-2/h8-9,11,13H,3-7,10H2,1-2H3 |
InChI-Schlüssel |
WNJRWOMZHKGSER-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)OCC |
Kanonische SMILES |
CCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine](/img/structure/B224489.png)


![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)




![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
